Physicochemical Property Differentiation vs. Roxadustat (FG‑4592): pKa, Density, and Melting Point
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine exhibits a significantly lower acidic pKa (1.37) and a higher predicted density (1.637 g/cm³) compared to the marketed HIF‑PH inhibitor roxadustat (pKa ≈ 2.75; density ≈ 1.389 g/cm³) . The melting point of the target compound (210 °C) lies at the upper end of the roxadustat melting range (199–215 °C) .
| Evidence Dimension | Physicochemical properties (pKa, density, melting point) |
|---|---|
| Target Compound Data | pKa (acidic) = 1.37; density = 1.637 g/cm³; melting point = 210 °C |
| Comparator Or Baseline | Roxadustat (FG‑4592): pKa (acidic) ≈ 2.75; density ≈ 1.389 g/cm³; melting point range 199–215 °C |
| Quantified Difference | ΔpKa ≈ 1.38 units (stronger acid); Δdensity ≈ 0.248 g/cm³ (17.8% higher); melting point at upper bound of comparator range |
| Conditions | Predicted values from ChemicalBook and literature reports (see sources) |
Why This Matters
A lower pKa enhances ionization at physiological pH, potentially improving aqueous solubility but requiring formulation strategies distinct from roxadustat, while the higher density reflects tighter crystal packing that can influence solid‑state stability and processing.
